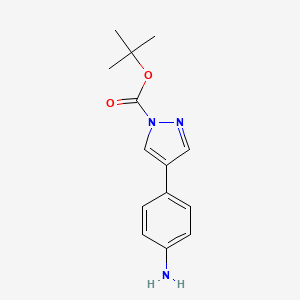
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester, also known as 4-AP-TBE, is a synthetic compound with a wide range of applications in laboratory research. As a versatile and stable molecule, 4-AP-TBE has been used extensively in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has been used in a wide variety of scientific research applications. It has been used as a tool to study the effects of serotonin on the brain, as well as to investigate the role of calcium channels in neuronal excitability. In addition, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has been used in studies of the physiology of the cardiovascular system, and has been used to study the effects of drugs on the nervous system.
Mecanismo De Acción
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester acts as an agonist of the 5-HT1A serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other behaviors. When 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester binds to the 5-HT1A receptor, it activates the receptor and leads to the release of serotonin, a neurotransmitter that plays a role in regulating mood and behavior.
Biochemical and Physiological Effects
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has been shown to increase the release of serotonin and dopamine, two neurotransmitters that are involved in regulating mood and behavior. In addition, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has been shown to decrease the levels of cortisol, a hormone involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester in laboratory experiments has several advantages. First, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester is a stable compound, and is not easily degraded by heat or light. Second, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester is relatively inexpensive and easy to synthesize. Finally, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester is a selective agonist of the 5-HT1A receptor, which allows for more precise control of the experimental conditions.
However, there are also some limitations to using 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester in laboratory experiments. First, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester is not water soluble, which can limit its use in certain experimental systems. Second, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester is not orally bioavailable, which means that it must be administered directly to the site of action. Finally, 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
Despite its widespread use in scientific research, there are still many potential future directions for 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester research. First, more research is needed to better understand the mechanism of action of 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester. In addition, further studies are needed to explore the potential therapeutic applications of 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester, such as its use in the treatment of depression and anxiety. Finally, additional research is needed to explore the potential side effects of 4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester, as well as its potential for misuse or abuse.
Propiedades
IUPAC Name |
tert-butyl 4-(4-aminophenyl)pyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRSFZWHHAGXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-pyrazole-1-carboxylic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






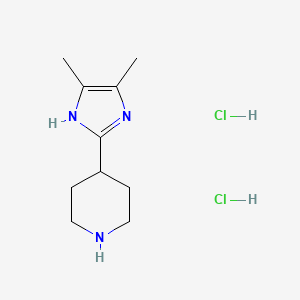
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)

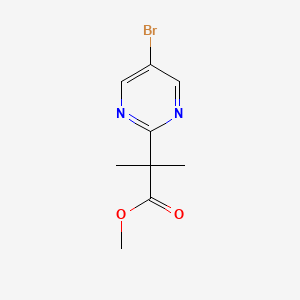

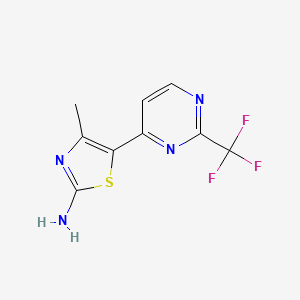
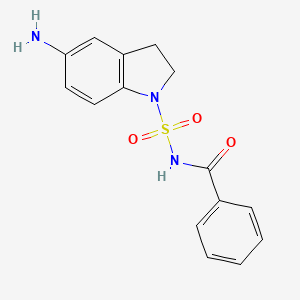


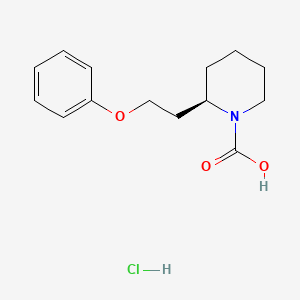
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)